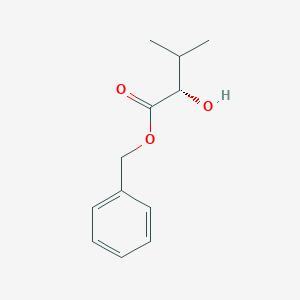

(S)-benzyl 2-hydroxy-3-methylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANDRLFOMIFEFY-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473129 | |

| Record name | (S)-2-hydroxy-3-methyl-butyric acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65138-05-8 | |

| Record name | (S)-2-hydroxy-3-methyl-butyric acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Stereochemical Analysis and Characterization of S Benzyl 2 Hydroxy 3 Methylbutanoate

Chiral Chromatographic Techniques

The separation of enantiomers, such as (S)-benzyl 2-hydroxy-3-methylbutanoate (B1261901) and its (R)-enantiomer, is achieved by employing a chiral environment that allows for the formation of transient diastereomeric complexes with different stabilities. This is most commonly accomplished using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC), or by using a chiral selector as an additive in the mobile phase or background electrolyte in capillary electrophoresis (CE). uni-muenchen.denih.gov

Enantioselective High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the enantioseparation of a wide array of chiral compounds, including α-hydroxy acids and their esters. nih.govphenomenex.com The direct approach, utilizing a chiral stationary phase, is the most common and convenient method for resolving enantiomers like those of benzyl (B1604629) 2-hydroxy-3-methylbutanoate. chromatographyonline.com

The success of chiral HPLC is fundamentally dependent on the development of effective CSPs. Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209), have become the most successful and widely used for the separation of a broad range of racemates. sigmaaldrich.comresearchgate.net These CSPs are available in both coated and immobilized forms, with the latter offering greater solvent compatibility. chiralpedia.com

For compounds like benzyl 2-hydroxy-3-methylbutanoate, which is an ester of an α-hydroxy acid, polysaccharide derivatives such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are highly effective. vt.edunih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. A screening strategy often involves testing a set of complementary columns (e.g., Chiralcel OD-H, Chiralpak AD) with different mobile phases (e.g., hexane/isopropanol, hexane/ethanol) to find the best resolution. chromatographyonline.com For acidic compounds, the addition of a small amount of a strong acid like trifluoroacetic acid to the mobile phase is often necessary to improve peak shape and resolution. chromatographyonline.com

Other types of CSPs that have shown applicability for separating α-hydroxy acids and related compounds include:

Macrocyclic glycopeptide antibiotics: (e.g., vancomycin, teicoplanin) which offer multimodal separation capabilities (reversed-phase, normal-phase, polar ionic). sigmaaldrich.com

Pirkle-type or brush-type phases: These are based on a chiral molecule covalently bonded to a silica (B1680970) support. phenomenex.comchromatographyonline.com

Ligand exchange phases: Suitable for α-hydroxy carboxylic acids and amino acids. sigmaaldrich.com

Cyclodextrin-based phases: Beta-cyclodextrin linked to silica is used for separating various cyclic compounds. merckmillipore.com

Table 1: Common Chiral Stationary Phases for Separation of α-Hydroxy Acid Derivatives

| CSP Type | Chiral Selector Example | Typical Analytes | Common Mobile Phase |

|---|---|---|---|

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Esters, Carboxylic Acids, Alcohols | Hexane/2-Propanol |

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Esters, Ketones, Lactones | Hexane/Ethanol |

| Macrocyclic Glycopeptide | Vancomycin | Polar, Ionizable Compounds | Acetonitrile/Water/TFA |

| Ligand Exchange | L-Proline with Copper(II) | α-Hydroxy Acids, Amino Acids | Aqueous Buffers |

The chiral recognition mechanism on polysaccharide-based CSPs is a complex process involving multiple non-covalent interactions. researchgate.net The helical structure of the polysaccharide derivatives creates chiral grooves or cavities. chiralpedia.comvt.edu For an analyte like benzyl 2-hydroxy-3-methylbutanoate, enantioselective separation arises from the differential fit and interaction of its enantiomers with these chiral cavities.

The key interactions responsible for forming the transient diastereomeric complexes include:

Hydrogen Bonding: The hydroxyl (-OH) and ester carbonyl (C=O) groups of the analyte can form hydrogen bonds with the carbamate (B1207046) groups on the polysaccharide CSP. vt.edu

π-π Interactions: The benzyl group of the analyte can engage in π-π stacking interactions with the phenyl groups of the CSP. vt.edu

Dipole-Dipole Interactions: Polar groups in both the analyte and the CSP contribute to dipole-dipole interactions. vt.edu

Steric Interactions: The most critical factor is the steric fit. One enantiomer will fit more favorably into the chiral groove of the CSP, leading to a more stable complex and thus a longer retention time, enabling separation. vt.edu

Gas Chromatography (GC) with Chiral Columns

Chiral GC is a highly efficient and sensitive technique for the separation of volatile and thermally stable enantiomers. uni-muenchen.de For α-hydroxy esters like benzyl 2-hydroxy-3-methylbutanoate, analysis by GC typically requires derivatization of the hydroxyl group (e.g., trifluoroacetylation) to improve volatility and thermal stability. uni-muenchen.de

The most widely used and versatile CSPs for chiral GC are based on derivatized cyclodextrins (CDs). chromatographyonline.com These are cyclic oligosaccharides that have a chiral, toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior. chromatographyonline.comchromatographyonline.com Various derivatives of α-, β-, and γ-cyclodextrins are dissolved in a polysiloxane stationary phase to create the CSP. chromatographyonline.com

For hydroxy acid esters, CSPs based on heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin have shown high enantioselectivity. uni-muenchen.de The separation mechanism involves the inclusion of a part of the analyte molecule (like the benzyl or isobutyl group) into the cyclodextrin (B1172386) cavity, along with surface interactions (hydrogen bonding, dipole-dipole) between the analyte's functional groups and the derivatized hydroxyl groups on the rim of the cyclodextrin. chromatographyonline.comchromatographyonline.com The combination of these interactions leads to the formation of diastereomeric complexes with different thermodynamic stabilities, resulting in different retention times. uni-muenchen.de

Table 2: Representative Chiral GC Columns and Conditions for Hydroxy Acid Ester Separation

| CSP | Typical Derivative | Carrier Gas | Temperature Program | Detector |

|---|---|---|---|---|

| Cyclodextrin-based | 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-CD | Hydrogen or Helium | Low initial temp, slow ramp (e.g., 1-5 °C/min) | FID or MS |

| Amino Acid Derivative | Chirasil-Val | Hydrogen | Isothermal or programmed | FID |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis, reduced organic solvent consumption, and lower back pressure. chromatographyonline.comselvita.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. chromatographyonline.comresearchgate.net

The same polysaccharide-based CSPs that are successful in HPLC are the most widely used and effective columns in SFC. researchgate.net The chiral recognition mechanisms are believed to be similar to those in normal-phase HPLC, involving hydrogen bonding, dipole-dipole, and steric interactions. chromatographyonline.com The use of CO2-based mobile phases can sometimes alter the conformation of the CSP, leading to unique or enhanced selectivity compared to HPLC. chromatographyonline.com Due to its speed and efficiency, SFC is particularly well-suited for high-throughput screening and preparative-scale purification of enantiomers. researchgate.netshimadzu.com

Capillary Electrophoresis (CE) and Related Electrokinetic Methods

Capillary Electrophoresis (CE) is a high-efficiency separation technique performed in a narrow-bore capillary under the influence of a high-voltage electric field. wikipedia.org For chiral separations, a chiral selector is added to the background electrolyte (BGE). researchgate.net The enantiomers of an analyte form transient, diastereomeric complexes with the chiral selector, and these complexes have different effective mobilities, leading to their separation. nih.gov

CE is particularly well-suited for the analysis of polar and charged compounds. researchgate.net While benzyl 2-hydroxy-3-methylbutanoate is neutral, its corresponding acid (2-hydroxy-3-methylbutanoic acid) can be analyzed in its anionic form at an appropriate pH. For neutral compounds, a pseudo-stationary phase must be added, a technique known as Micellar Electrokinetic Chromatography (MEKC). dergipark.org.tr

Commonly used chiral selectors in CE for separating α-hydroxy acids and related compounds include:

Cyclodextrins (CDs): Native and derivatized CDs are the most popular chiral selectors due to their versatility and availability. springernature.comnih.gov Anionic CDs, such as sulfated-β-CD, are often effective for separating acidic compounds. nih.gov

Macrocyclic Antibiotics: Vancomycin has been successfully used as a chiral selector for α-hydroxy acids. nih.gov

Chiral Surfactants: Used in MEKC to form chiral micelles that act as the pseudo-stationary phase. springernature.com

The key advantage of CE is the ability to rapidly screen a wide variety of chiral selectors without the need to purchase multiple expensive columns, making it a cost-effective tool for method development. researchgate.net

Chiroptical Spectroscopic Methods for Absolute Configuration Determination

Chiroptical spectroscopies measure the differential response of a chiral molecule to left and right circularly polarized light. These techniques, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for assigning the absolute configuration of stereogenic centers.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, specifically resulting from electronic transitions. The resulting spectrum, with positive or negative bands known as Cotton effects, is a unique fingerprint of a molecule's absolute configuration. For (S)-benzyl 2-hydroxy-3-methylbutanoate, the key chromophores responsible for the ECD signal are the phenyl ring of the benzyl group and the carbonyl group of the ester functional group. frontiersin.org These groups absorb in the ultraviolet region of the electromagnetic spectrum.

The experimental ECD spectrum of an unknown compound is compared with that of a reference standard with a known configuration or, more powerfully, with a theoretically predicted spectrum. A direct match between the signs and shapes of the experimental and calculated Cotton effects allows for a confident assignment of the absolute configuration. nih.govresearchgate.net

In modern stereochemical analysis, the assignment of absolute configuration via ECD is heavily reliant on quantum chemical calculations, most notably Time-Dependent Density Functional Theory (TDDFT). nih.govresearchgate.net This computational approach has become a reliable alternative to chemical correlation or anomalous X-ray diffraction, especially when crystals suitable for X-ray analysis cannot be obtained.

The process for assigning the absolute configuration of this compound using this method involves several key steps:

Conformational Search: A thorough conformational analysis is performed using molecular mechanics or semi-empirical methods to identify all low-energy conformers of the molecule. nih.gov

Geometry Optimization: The geometries of these conformers are then optimized at a higher level of theory, typically using DFT (e.g., with the B3LYP functional and a basis set like 6-31G*). nih.gov

ECD Calculation: TDDFT calculations are performed on each optimized conformer to predict their individual ECD spectra. Functionals such as B3LYP, CAM-B3LYP, or BH&HLYP with basis sets including diffuse functions (e.g., aug-cc-pVDZ) are commonly used for improved accuracy. nih.govresearchgate.net

Boltzmann Averaging: The final theoretical ECD spectrum is generated by averaging the spectra of the individual conformers, weighted according to their relative Boltzmann populations calculated from their free energies in solution. nih.gov

The resulting theoretical spectrum for the (S)-enantiomer is then compared with the experimental spectrum. If the spectra match, the absolute configuration is confirmed. This combination of experimental measurement and high-level computation provides a powerful and reliable tool for stereochemical assignment.

Table 1: Hypothetical Data for Computational ECD Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Electronic Transition (nm) | Rotatory Strength (R, 10⁻⁴⁰ cgs) |

| Conf-1 | 0.00 | 45.2 | 215 (π → π) | +15.8 |

| 262 (n → π) | -2.1 | |||

| Conf-2 | 0.55 | 25.1 | 218 (π → π) | +12.3 |

| 260 (n → π) | -1.8 | |||

| Conf-3 | 1.10 | 12.5 | 214 (π → π) | +18.1 |

| 265 (n → π) | -2.5 | |||

| Others | >1.50 | 17.2 | - | - |

| Boltzmann Averaged | - | 100 | ~216 (Positive Cotton Effect) | +14.5 (Calculated) |

| ~262 (Negative Cotton Effect) | -2.0 (Calculated) |

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the region of fundamental vibrational transitions. researchgate.net VCD is exceptionally sensitive to the stereochemical environment of all atoms in a molecule, as every vibrational mode in a chiral molecule is potentially VCD active. nih.gov This makes it a powerful tool for molecules that lack strong UV-Vis chromophores. researchgate.net

For this compound, VCD spectra can provide a wealth of stereochemical information. Key vibrational bands, such as the C=O stretch of the ester (around 1740 cm⁻¹), the O-H and C-O stretches of the alcohol group, and the various C-H stretching and bending modes of the chiral backbone and isopropyl group, would all exhibit VCD signals. mdpi.comrsc.org The sign and intensity of these signals are directly dependent on the absolute configuration at the C2 stereocenter.

Similar to ECD, the definitive assignment of configuration using VCD is achieved by comparing the experimental spectrum with a spectrum predicted by DFT calculations. mdpi.com The excellent agreement between predicted and experimental VCD spectra often allows for unambiguous stereochemical assignment. mdpi.comrsc.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgkud.ac.in The phenomenon is intimately related to ECD, as an ECD band gives rise to a characteristic S-shaped signal in the ORD curve, known as the Cotton effect. amrita.edu The sign of the Cotton effect—defined as positive if the peak is at a longer wavelength than the trough—is directly related to the stereochemistry of the molecule. amrita.edu

For this compound, the electronic transitions of the phenyl and carbonyl chromophores that give rise to ECD signals would also produce Cotton effects in its ORD spectrum. kud.ac.in By analyzing the sign of the Cotton effect curve in the regions of chromophore absorption (e.g., ~210-270 nm), one can deduce the absolute configuration. While modern analyses often favor ECD due to its more resolved spectral features, ORD remains a valid and foundational chiroptical technique. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

While standard NMR spectroscopy cannot distinguish between enantiomers, it becomes a powerful tool for chiral analysis through the use of chiral auxiliary agents. These agents interact with the enantiomers to create a diastereomeric environment, which lifts the magnetic equivalence of the nuclei in the two enantiomers, allowing for their differentiation and quantification.

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form rapid and reversible diastereomeric complexes with the analyte enantiomers in solution. acs.orgunipi.it This complexation leads to different time-averaged magnetic environments for the two enantiomers, resulting in separate, resolved signals in the NMR spectrum. researchgate.netsemmelweis.hu The degree of separation between the signals for the two enantiomers is known as chemical shift non-equivalence (Δδ).

To analyze a sample of benzyl 2-hydroxy-3-methylbutanoate, a CSA would be added directly to the NMR tube containing the analyte. The choice of CSA is critical and often determined by screening, with common agents including Pirkle's alcohol, derivatives of mandelic acid, or quinine. mdpi.com The formation of diastereomeric complexes relies on non-covalent interactions such as hydrogen bonding (e.g., between the hydroxyl group of the analyte and a site on the CSA), dipole-dipole interactions, and π-π stacking (between the analyte's benzyl group and an aromatic moiety on the CSA). unipi.it

In a hypothetical experiment, the addition of a suitable CSA to a racemic sample of benzyl 2-hydroxy-3-methylbutanoate would be expected to cause splitting of key proton signals. The methine proton at the C2 stereocenter, the benzylic protons, and the diastereotopic methyl protons of the isopropyl group are all likely candidates for observable chemical shift non-equivalence. By integrating the separated signals, the enantiomeric excess (ee) of a non-racemic sample can be accurately determined.

Table 2: Interactive Hypothetical ¹H NMR Data for Racemic Benzyl 2-hydroxy-3-methylbutanoate with a Chiral Solvating Agent (CSA)

| Proton | δ (ppm) without CSA | Multiplicity | δ (ppm) with CSA (R-enantiomer) | δ (ppm) with CSA (S-enantiomer) | Δδ (ppm) |

| H-2 (CHOH) | 4.15 | d | 4.21 | 4.25 | 0.04 |

| H-3 (CH) | 2.10 | m | 2.15 | 2.18 | 0.03 |

| CH₃ (isopropyl) | 0.95 | d | 0.98 | 1.00 | 0.02 |

| CH₃' (isopropyl) | 0.85 | d | 0.87 | 0.88 | 0.01 |

| CH₂ (benzyl) | 5.20 | s | 5.28 (d) | 5.32 (d) | 0.04 |

| Ar-H (benzyl) | 7.35 | m | 7.40 | 7.42 | 0.02 |

Note: Data is hypothetical and for illustrative purposes. Chemical shifts (δ) are referenced to TMS. Δδ = |δ(S) - δ(R)|. Multiplicities may change upon complexation.

Diastereomeric Salt/Derivative Formation for NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but as enantiomers are indistinguishable in an achiral environment, direct analysis of this compound would not differentiate it from its (R)-enantiomer. To overcome this, the chiral molecule is reacted with a chiral derivatizing agent (CDA) of known absolute configuration to form diastereomers. These diastereomers possess distinct physical properties and, crucially, different NMR spectra. researchgate.netnih.gov

A common approach for hydroxy compounds is esterification with a chiral acid, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA). The reaction of this compound with (R)-MTPA chloride would yield an (S,R)-diastereomeric ester, while reaction with (S)-MTPA chloride would yield an (S,S)-diastereomer. In the resulting diastereomers, the protons and carbons of the original this compound moiety are in different chemical environments, leading to distinguishable chemical shifts in both ¹H and ¹³C NMR spectra.

The analysis of the chemical shift differences (Δδ = δS - δR) between the two diastereomeric esters allows for the assignment of the absolute configuration of the original alcohol. According to the Mosher's method model, the anisotropic effect of the phenyl ring in the MTPA moiety causes shielding or deshielding of nearby protons, depending on their spatial orientation relative to the phenyl group in the most stable conformation.

| Proton/Group | Hypothetical δ for (S,R)-diastereomer (ppm) | Hypothetical δ for (S,S)-diastereomer (ppm) | Δδ (δS - δR) (ppm) |

| H-2 | 4.15 | 4.25 | +0.10 |

| H-3 | 2.10 | 2.05 | -0.05 |

| CH₃ (on C3) | 0.95 | 0.92 | -0.03 |

| CH₃ (on C3) | 1.05 | 1.01 | -0.04 |

| Benzyl CH₂ | 5.18 | 5.18 | 0.00 |

| Benzyl Ar-H | 7.30-7.45 | 7.30-7.45 | ~0 |

Table 1: Hypothetical ¹H NMR data for Mosher ester derivatives of benzyl 2-hydroxy-3-methylbutanoate. The sign of Δδ for protons on either side of the C-2 stereocenter can be used to deduce the absolute configuration.

Application of ¹³C NMR for Configuration Assignment

Similar to ¹H NMR, ¹³C NMR spectroscopy is a valuable tool for stereochemical analysis when using chiral derivatizing agents. rsc.org The formation of diastereomers induces non-equivalence in the carbon chemical shifts of the analyte. The differences in ¹³C chemical shifts (ΔδC) between the diastereomeric derivatives, while generally smaller than for protons, can be reliably measured and used for configurational assignment. rsc.org

For this compound, derivatization with a CDA would result in two diastereomers, each exhibiting a unique set of ¹³C NMR signals. The carbons closer to the newly formed chiral center in the CDA moiety often show the most significant chemical shift differences. This method is particularly useful when proton signals overlap or are difficult to interpret.

| Carbon Atom | Hypothetical δC for (S,R)-diastereomer (ppm) | Hypothetical δC for (S,S)-diastereomer (ppm) | ΔδC (ppm) |

| C-1 (C=O) | 172.5 | 172.4 | -0.1 |

| C-2 | 75.8 | 76.1 | +0.3 |

| C-3 | 32.1 | 31.9 | -0.2 |

| C-4 (CH₃) | 18.9 | 18.8 | -0.1 |

| C-5 (CH₃) | 19.5 | 19.4 | -0.1 |

| Benzyl CH₂ | 67.2 | 67.2 | 0.0 |

Table 2: Representative ¹³C NMR chemical shift data for diastereomeric derivatives of benzyl 2-hydroxy-3-methylbutanoate. The analysis of these shifts provides complementary information for unambiguous stereochemical assignment.

X-ray Crystallography for Solid-State Stereochemical Analysis

X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules, as it provides a direct three-dimensional map of the atomic arrangement in the solid state. nih.govcaltech.edu This technique requires the formation of a single, high-quality crystal of the compound. For this compound, which may be a liquid or difficult to crystallize, co-crystallization with a suitable host molecule can be an effective strategy. nih.gov

Once a suitable crystal is obtained, it is exposed to an X-ray beam. The diffraction pattern produced by the crystal is used to calculate the electron density map of the molecule, revealing the precise spatial coordinates of each atom. For chiral molecules, the analysis of anomalous dispersion effects, often quantified by the Flack parameter, allows for the unambiguous determination of the absolute stereochemistry. A Flack parameter close to zero for the (S)-configuration would confirm the assignment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.54 |

| b (Å) | 6.21 |

| c (Å) | 11.32 |

| β (°) | 105.2 |

| Volume (ų) | 578.9 |

| Z | 2 |

| Flack Parameter | 0.05(3) |

Table 3: Illustrative single-crystal X-ray diffraction data for this compound. A Flack parameter near zero provides high confidence in the assigned absolute configuration.

Advanced Microscopy Techniques for Chiral Characterization

Recent advances in microscopy have enabled the visualization and characterization of single molecules, offering novel approaches to chiral discrimination.

Alternatively, high-resolution AFM can potentially distinguish enantiomers by direct visualization if they adsorb on a surface in a way that reveals their different three-dimensional structures. For this compound, this would involve depositing the molecule on an atomically flat substrate and imaging under ultra-high vacuum conditions. nih.gov The resulting images could provide direct visual confirmation of the molecule's handedness.

Scanning Tunneling Microscopy (STM) is another powerful technique capable of imaging individual molecules with atomic resolution. washington.edu STM operates by measuring the tunneling current between a sharp conductive tip and a sample surface. The contrast in an STM image is related to the local density of electronic states. washington.edu

Enantiomers can be differentiated by STM in several ways. One method involves observing their different adsorption geometries or self-assembled structures on a chiral or achiral surface. wiley.com For example, this compound molecules might form distinct supramolecular patterns on a graphite (B72142) or metal surface that are mirror images of the patterns formed by the (R)-enantiomer. Furthermore, using a chirally modified STM tip can lead to different tunneling currents for the two enantiomers, a phenomenon known as chiral recognition in electron tunneling. This difference in interaction can be used to identify and map the distribution of (S)-enantiomers in a sample at the single-molecule level.

Applications of S Benzyl 2 Hydroxy 3 Methylbutanoate in Asymmetric Organic Synthesis

As a Chiral Building Block for Complex Molecules

Chiral building blocks are optically active molecules that serve as starting materials or key intermediates in the synthesis of complex, enantiomerically pure compounds, such as natural products and pharmaceuticals. The inherent chirality of these blocks is incorporated into the final product, guiding the stereochemical outcome of the synthesis.

The synthesis of natural products often involves constructing multiple chiral centers with precise stereochemistry. (S)-benzyl 2-hydroxy-3-methylbutanoate (B1261901) can serve as a foundational element in these synthetic routes. The ester and hydroxyl groups provide reactive sites for further chemical transformations, while the stereocenter derived from (S)-valine directs the formation of subsequent stereocenters. For instance, it can be employed in the synthesis of fragments of larger natural molecules where a 2-hydroxy-3-methylbutanoate moiety is present.

A general synthetic strategy might involve the following steps:

Protection/Deprotection: The benzyl (B1604629) group can be selectively removed under hydrogenolysis conditions, freeing the carboxylic acid for further reactions. The hydroxyl group can be protected to prevent unwanted side reactions.

Chain Elongation: The ester can be reduced to an aldehyde or alcohol, allowing for carbon-carbon bond formation through reactions like Wittig or Grignard reactions.

Stereocontrolled Reactions: The existing stereocenter can influence the stereochemical outcome of nearby reactions, a phenomenon known as substrate-controlled diastereoselection.

| Synthetic Step | Reagents/Conditions | Purpose |

| Benzyl Ester Cleavage | H₂, Pd/C | Deprotection of the carboxylic acid |

| Hydroxyl Group Protection | TBDMSCl, Imidazole | Protection of the alcohol |

| Ester Reduction | DIBAL-H | Conversion to an aldehyde for C-C bond formation |

The demand for enantiomerically pure pharmaceuticals is high, as different enantiomers of a drug can have vastly different biological activities. (S)-benzyl 2-hydroxy-3-methylbutanoate is used as an intermediate in the synthesis of such bioactive compounds. Its structure is incorporated into molecules designed to interact with specific chiral biological targets like enzymes or receptors. For example, it is a key intermediate in the synthesis of certain antibiotic and antiviral agents where the specific stereochemistry is crucial for efficacy.

One notable application involves its use in synthesizing side chains for complex antibiotics, such as certain carbapenems. The synthesis of these drugs relies on building blocks with precisely defined stereochemistry to ensure proper biological function.

This compound also plays a role in the synthesis of other valuable α- and β-hydroxy esters. Through a series of chemical transformations, the stereochemical information from this compound can be transferred to new molecules. For example, through a Mitsunobu reaction, the stereochemistry of the hydroxyl group can be inverted, leading to the corresponding (R)-hydroxy ester. Furthermore, reactions at the carbonyl group or α-carbon can be used to build more complex hydroxy ester structures while retaining the crucial chiral information.

| Transformation | Key Reagents | Product Type |

| Stereochemical Inversion | DEAD, PPh₃, Carboxylic Acid | (R)-hydroxy ester derivative |

| Aldol (B89426) Addition | LDA, Aldehyde | More complex α-branched β-hydroxy ester |

Contributions to Advanced Materials and Functional Molecules

Beyond its role in synthesizing discrete molecules, the chirality of this compound is leveraged to create advanced materials with specific functional properties.

Chiral recognition is the process by which a chiral material can differentiate between the enantiomers of another chiral compound. Materials capable of this are essential for separating racemic mixtures, a critical process in the pharmaceutical industry. This compound can be incorporated into polymers or attached to solid supports, such as silica (B1680970) gel, to create chiral stationary phases (CSPs) for chromatography. The defined stereochemistry of the molecule creates a chiral environment that interacts differently with the two enantiomers of a compound passing through the chromatography column, allowing for their separation.

Liquid crystals are phases of matter with properties between those of conventional liquids and solid crystals. Introducing chiral molecules into a liquid crystal phase can induce the formation of helical superstructures, leading to unique optical properties. This compound can be used as a chiral dopant or as a building block for larger, mesogenic (liquid crystal-forming) molecules. The chirality of the butanoate derivative influences the pitch of the induced helix, which in turn affects the material's interaction with light, making it useful for applications in displays and optical sensors.

Influence on Self-Assembly and Supramolecular Chirality

Extensive literature searches did not yield specific research exclusively detailing the influence of this compound on self-assembly and supramolecular chirality. However, the principles of supramolecular chemistry allow for a discussion of its potential role based on its structural features—a chiral α-hydroxy ester. Chiral molecules are fundamental in directing the formation of ordered, non-covalent assemblies, and the specific stereochemistry of this compound would be expected to play a significant role in such processes.

The presence of a hydroxyl group and an ester carbonyl group allows for the formation of key intermolecular hydrogen bonds. These interactions are crucial in the initial self-assembly of molecules into larger, ordered structures. The stereocenter at the C2 position introduces chirality into the system. This inherent molecular chirality can be transferred to the macroscopic level during self-assembly, resulting in supramolecular structures with a preferred helical twist or other chiral morphologies.

In the context of supramolecular polymers, chiral monomers can induce a preferred helical sense in the resulting polymer chain. While no studies directly report the use of this compound for this purpose, research on other chiral molecules has demonstrated this principle. For instance, the introduction of chiral end-groups to supramolecular polymers has been shown to enhance the order of the self-assembled structures through cooperative hydrogen bonding and stereospecific interactions.

Furthermore, the chirality of a molecule can influence the morphology of its crystalline or aggregated state. Studies on similar chiral molecules, such as 2-hydroxy-2-phenylacetic acid, have shown that the S- or R-configuration can dictate the clockwise or counter-clockwise bending of lamellae in dendritic spherulites during crystallization. mdpi.com This highlights the profound effect of a single stereocenter on the macroscopic structure of self-assembled systems.

While direct experimental data for this compound is not available in the reviewed literature, its molecular structure strongly suggests it could serve as a valuable building block in the field of supramolecular chemistry for the creation of chiral materials.

Computational Chemistry and Molecular Modeling Studies of S Benzyl 2 Hydroxy 3 Methylbutanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational cost, making it well-suited for studying organic molecules of moderate size.

Conformational Analysis and Energy Landscapes

A theoretical conformational analysis would begin by systematically rotating the key dihedral angles—such as those around the C-O ester bond and the C-C bonds of the side chain—to generate a wide range of possible structures. Each of these starting geometries would then be optimized using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), to find the nearest local energy minimum. researchgate.netajol.info The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is important for obtaining results that are relevant to the condensed phase.

Illustrative Data Table: Relative Energies of Hypothetical Conformers

| Conformer ID | Dihedral Angle 1 (O=C-O-CH₂) | Dihedral Angle 2 (C-Cα-Cβ-OH) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 180° (anti) | 60° (gauche) | 0.00 | 73.1 |

| Conf-2 | 0° (syn) | 60° (gauche) | 1.50 | 8.8 |

| Conf-3 | 180° (anti) | 180° (anti) | 1.20 | 13.5 |

| Conf-4 | 180° (anti) | -60° (gauche) | 2.50 | 2.5 |

| Conf-5 | 0° (syn) | 180° (anti) | 2.80 | 1.6 |

| Note: This data is hypothetical and for illustrative purposes only. |

Spectroscopic Property Prediction (e.g., ECD, NMR)

DFT calculations are highly effective at predicting various spectroscopic properties. For a chiral molecule, Electronic Circular Dichroism (ECD) spectroscopy is particularly important for determining its absolute configuration. Time-dependent DFT (TD-DFT) can simulate the ECD spectrum by calculating the rotational strengths of electronic excitations. nih.govresearchgate.net By comparing the computationally generated spectrum of the (S)-enantiomer with the experimental spectrum, one can confidently assign the absolute stereochemistry. rsc.org For flexible molecules, the final predicted spectrum is a Boltzmann-weighted average of the spectra calculated for each low-energy conformer. acs.org

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy. nih.gov Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, one can calculate the isotropic shielding constants for each nucleus (e.g., ¹H and ¹³C). researchgate.netmodgraph.co.uk These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing the predicted NMR spectrum with the experimental one can aid in structure verification and the assignment of complex signals. rsc.org

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C=O (Ester) | 173.5 | 172.8 | +0.7 |

| Cα | 75.2 | 74.9 | +0.3 |

| Cβ | 70.1 | 70.5 | -0.4 |

| CH (isopropyl) | 32.8 | 32.5 | +0.3 |

| CH₃ (isopropyl) | 19.5 | 19.2 | +0.3 |

| CH₂ (benzyl) | 67.4 | 67.0 | +0.4 |

| C (aromatic, ipso) | 136.8 | 136.5 | +0.3 |

| Note: This data is hypothetical and for illustrative purposes only. |

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in drug discovery and for understanding metabolic pathways.

Ligand-Receptor Binding Simulations (Theoretical)

Theoretically, one could investigate the binding of (S)-benzyl 2-hydroxy-3-methylbutanoate (B1261901) to a specific receptor protein. For instance, if the compound were being investigated as a potential fragrance, it could be docked into the binding site of an olfactory receptor. The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible binding poses of the ligand within the receptor's active site, scoring each pose based on a force field that estimates the binding affinity. nih.gov

The results would identify the most likely binding mode and provide a docking score, which is an estimate of the binding free energy. Analysis of the best-scoring pose would reveal key intermolecular interactions, such as hydrogen bonds (e.g., involving the hydroxyl and ester groups) and hydrophobic interactions (with the benzyl (B1604629) and isopropyl groups), that stabilize the ligand-receptor complex. nih.gov

Enzyme-Substrate Interaction Modeling

As an ester, (S)-benzyl 2-hydroxy-3-methylbutanoate is a potential substrate for esterase or lipase (B570770) enzymes, which catalyze the hydrolysis of ester bonds. researchgate.net Molecular docking can be used to model how the molecule fits into the active site of such an enzyme. For example, it could be docked into the active site of pig liver esterase (PLE), a common biocatalyst.

The simulation would likely place the ester carbonyl group near the catalytic triad (B1167595) (e.g., Ser-His-Asp) of the enzyme. nih.gov The model would allow for the visualization of the enzyme-substrate complex, highlighting the interactions that position the substrate for nucleophilic attack by the catalytic serine residue. This type of modeling is crucial for explaining enzyme specificity and for designing new biocatalytic processes. theses.cz

Illustrative Data Table: Theoretical Docking Results with a Hydrolase Enzyme

| Ligand | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| This compound | Porcine Lipase | -7.2 | Ser152, His263, Asp204, Trp88 | H-bond (OH with His263), H-bond (C=O with Ser152), Hydrophobic (benzyl with Trp88) |

| (R)-benzyl 2-hydroxy-3-methylbutanoate | Porcine Lipase | -6.5 | Ser152, His263, Phe112 | H-bond (OH with His263), Hydrophobic (benzyl with Phe112) |

| Note: This data is hypothetical and for illustrative purposes only. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors to an activity value.

To build a theoretical QSAR model for a series of compounds related to this compound, one would first need a dataset of molecules with experimentally measured biological activity (e.g., enzyme inhibition IC₅₀ values). For each molecule in the series, a variety of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.gov Because chirality can be critical for biological activity, chirality-sensitive descriptors would also be important to include. researchgate.netmdpi.com

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a model would be generated that best correlates a subset of these descriptors with the observed activity. The resulting equation could then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. The predictive power of the model must be rigorously validated using techniques such as cross-validation and an external test set. mdpi.com

Illustrative Data Table: Hypothetical QSAR Equation and Descriptors

Model Equation: log(1/IC₅₀) = 0.45 * ClogP - 0.12 * V_mol + 0.89 * J_chiral + 2.15

| Descriptor | Description | Coefficient | Importance |

| ClogP | Calculated Logarithm of the Octanol-Water Partition Coefficient | 0.45 | Lipophilicity is positively correlated with activity. |

| V_mol | Molecular Volume | -0.12 | Increased molecular size is slightly detrimental to activity. |

| J_chiral | A hypothetical chirality index | 0.89 | The specific stereochemistry is a strong positive contributor to activity. |

| Note: This data is hypothetical and for illustrative purposes only. |

Studies on Chiral Recognition Mechanisms (Computational)

While specific computational studies on the chiral recognition mechanisms of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. These studies typically involve the use of quantum mechanics and molecular mechanics to model the interactions between the chiral molecule and a chiral selector or another enantiomer.

The primary goal of these computational studies is to elucidate the energetic and structural differences in the formation of diastereomeric complexes. acs.org The key to chiral recognition lies in the differential stability of these complexes, which arises from variations in non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. acs.orgresearchgate.net

Methodologies and Theoretical Approaches:

Computational chemists employ a variety of techniques to explore chiral recognition. A common approach involves the following steps:

Conformational Analysis: Identifying the low-energy conformations of the individual enantiomers and the chiral selector.

Docking and Complex Formation: Simulating the formation of diastereomeric complexes between the enantiomers of this compound and a chosen chiral selector.

Energy Calculations: Calculating the binding energies of these diastereomeric complexes to determine their relative stabilities. A significant energy difference between the complexes is indicative of effective chiral recognition.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently used methods for accurately calculating the energies and geometries of these systems. nih.gov For instance, theoretical studies on cyclic alpha-hydroxy carbonyl compounds have utilized DFT and MP2 to analyze the self-association of homochiral and heterochiral dimers, revealing preferences based on stereochemistry. nih.gov

Key Interactions in Chiral Recognition:

For a molecule like this compound, the key functional groups involved in chiral recognition would be the hydroxyl group, the ester carbonyl, and the benzyl group. These groups can participate in a variety of interactions:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen is a hydrogen bond acceptor.

π-π Stacking: The benzyl group can engage in π-π stacking interactions with other aromatic systems.

Steric Hindrance: The isopropyl group adjacent to the chiral center creates steric bulk, which can lead to repulsive interactions that differ between diastereomeric complexes.

Illustrative Data from Analogous Systems:

To illustrate the type of data generated in such studies, the following table presents hypothetical binding energy calculations for the interaction of (R)- and this compound with a hypothetical chiral selector.

| Diastereomeric Complex | Calculated Binding Energy (kcal/mol) | Energy Difference (ΔΔE) (kcal/mol) |

| (S)-enantiomer + Chiral Selector | -8.5 | \multirow{2}{*}{1.2} |

| (R)-enantiomer + Chiral Selector | -7.3 |

Note: This data is illustrative and not from a published study on this compound.

A higher negative binding energy indicates a more stable complex. The energy difference (ΔΔE) is a critical parameter for predicting the enantioselectivity of the chiral recognition process.

Molecular Dynamics Simulations for Stereochemical Behavior

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For this compound, MD simulations can be used to explore its stereochemical behavior in different environments, such as in various solvents or when interacting with other molecules.

Principles of Molecular Dynamics:

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of each atom over a specific period. This provides a detailed picture of the molecule's conformational landscape and how it evolves.

Applications to Stereochemical Behavior:

In the context of this compound, MD simulations can be employed to:

Analyze Conformational Preferences: Determine the most stable conformations of the molecule in a given solvent and the energy barriers between different conformations.

Study Solvation Effects: Investigate how the solvent molecules arrange around the chiral center and influence the molecule's shape and reactivity.

Simulate Chiral Recognition Events: Model the dynamic process of complex formation between the enantiomers and a chiral selector, providing a more detailed view than static energy calculations.

Insights from Simulation Data:

MD simulations generate vast amounts of data that can be analyzed to extract key information. For example, one can calculate the root-mean-square deviation (RMSD) to monitor the stability of the molecule's conformation over time or analyze radial distribution functions to understand the solvation shell structure.

The following table provides a conceptual outline of the types of data that could be obtained from an MD simulation of this compound in a solvent like methanol (B129727).

| Simulation Parameter | Description | Potential Finding for this compound |

| Dihedral Angle Distribution | The distribution of the torsion angle around the C-C bond connecting the chiral center and the hydroxyl group. | Reveals the preferred orientation of the hydroxyl and isopropyl groups relative to each other. |

| Solvent-Solute Hydrogen Bonds | The number and lifetime of hydrogen bonds between the solute and solvent molecules. | Quantifies the strength of interaction with the solvent and its influence on conformation. |

| Conformational Clustering | Grouping of similar conformations to identify the most populated conformational states. | Identifies the dominant shapes the molecule adopts in solution. |

These simulations can provide a deeper understanding of how the stereochemistry of this compound influences its behavior in a dynamic environment, which is crucial for applications in areas like asymmetric synthesis and chromatography.

Mechanistic Insights into the Biological Activity of S Benzyl 2 Hydroxy 3 Methylbutanoate Analogues in Vitro Focus

Stereoselectivity in Biological Interactions (In Vitro)

Stereoselectivity is a critical aspect of pharmacology, where the three-dimensional arrangement of atoms in a molecule dictates its biological activity. For chiral molecules like (S)-benzyl 2-hydroxy-3-methylbutanoate (B1261901), one enantiomer often exhibits significantly different potency or efficacy compared to its mirror image, the (R)-enantiomer. This is due to the specific geometric requirements of biological targets such as enzymes and receptors.

Enantiomeric Specificity in Enzyme Systems (In Vitro)

No specific data is available for (S)-benzyl 2-hydroxy-3-methylbutanoate.

In a typical in vitro study, the inhibitory or substrate activity of both the (S) and (R) enantiomers of benzyl (B1604629) 2-hydroxy-3-methylbutanoate would be tested against a panel of relevant enzymes. This would involve incubating the purified enzymes with varying concentrations of each enantiomer and measuring the resulting enzyme activity. The data would be used to determine key kinetic parameters, such as the inhibition constant (Kᵢ) or the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). A significant difference in these parameters between the two enantiomers would demonstrate enantiomeric specificity.

Ligand-Receptor Binding Mechanisms (In Vitro)

No specific data is available for this compound.

To investigate ligand-receptor binding, radioligand binding assays are commonly employed. In these experiments, a radiolabeled form of a known ligand for a specific receptor is used. The ability of the (S) and (R) enantiomers of benzyl 2-hydroxy-3-methylbutanoate to displace the radioligand from the receptor would be measured. The concentration of each enantiomer required to inhibit 50% of the specific binding of the radioligand (IC₅₀) would be determined. A lower IC₅₀ value for the (S)-enantiomer compared to the (R)-enantiomer would indicate a higher binding affinity and stereoselective interaction with the receptor.

In Vitro Studies on Molecular Targets

Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action. In vitro studies are essential for this purpose, allowing for the direct investigation of interactions between the compound and isolated biological molecules.

Enzyme Inhibition and Activation Profiles (In Vitro)

No specific data is available for this compound.

To characterize the enzyme inhibition or activation profile, the compound would be screened against a diverse panel of enzymes. For any observed activity, further studies would be conducted to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) or the mechanism of activation. This would involve detailed kinetic experiments where substrate and inhibitor concentrations are systematically varied.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound (Note: This table is for illustrative purposes only and is not based on actual data.)

| Enzyme Target | IC₅₀ (µM) | Mode of Inhibition |

| Enzyme A | Data not available | Data not available |

| Enzyme B | Data not available | Data not available |

| Enzyme C | Data not available | Data not available |

Protein-Ligand Interaction Analysis (In Vitro)

No specific data is available for this compound.

Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy would be used to analyze the direct binding of this compound to a purified target protein. These methods can provide quantitative data on the binding affinity (dissociation constant, Kₔ), stoichiometry of binding, and the thermodynamic parameters of the interaction (enthalpy and entropy changes). This information is crucial for understanding the forces driving the binding event.

Table 2: Hypothetical Protein-Ligand Binding Parameters for this compound (Note: This table is for illustrative purposes only and is not based on actual data.)

| Target Protein | Binding Affinity (Kₔ) (µM) | Stoichiometry (N) |

| Protein X | Data not available | Data not available |

| Protein Y | Data not available | Data not available |

| Protein Z | Data not available | Data not available |

Future Perspectives and Emerging Research Directions

Innovations in Asymmetric Synthesis Methodologies

Asymmetric synthesis is fundamental to producing enantiomerically pure compounds, and ongoing innovations are set to revolutionize this field. chiralpedia.com The goal is to develop more efficient, selective, and sustainable methods for creating chiral molecules. chiralpedia.com Catalysis, being a cornerstone of modern chemistry, plays a pivotal role in this endeavor. chiralpedia.com

Development of Novel Chiral Catalysts and Reagents

The continuous effort to discover new and effective chiral catalysts is a primary focus in the pharmaceutical, agrochemical, and fine chemical industries. chiralpedia.com Research is concentrated on three main pillars of asymmetric catalysts: metal complexes, small organic molecules (organocatalysts), and enzymes. chiralpedia.com

Chiral Metal Complexes: Significant progress has been made in developing novel chiral ligands and transition metal complexes. chiralpedia.com For instance, ruthenium(II)-BINAP complexes have been instrumental in the asymmetric hydrogenation of various molecules, demonstrating high efficiency in creating chiral centers. chiralpedia.comrsc.org Vanadyl methoxide (B1231860) complexes bearing specific N-salicylidene-t-leucinate templates have also been used for asymmetric 1,2-oxytrifluoromethylation of styrenes, showcasing the potential of tailored metal catalysts. nih.gov

Organocatalysis: The use of small, metal-free chiral organic molecules as catalysts has become a crucial area of asymmetric synthesis. chiralpedia.comnih.gov These catalysts, such as those derived from cinchona alkaloids or proline derivatives, offer advantages in terms of stability, lower toxicity, and accessibility. nih.govaustinpublishinggroup.com For example, diphenylprolinol TMS ether has been effectively used as a catalyst in the enantioselective alkylation of phloroglucinol (B13840) derivatives. mdpi.com The design of novel catalysts, such as those based on 1,1′-binaphthylazepines, continues to be an active area of research to expand the scope of organocatalyzed reactions. nih.gov

Research Highlights in Novel Catalyst Development

| Catalyst Type | Example Catalyst/Ligand | Application | Enantioselectivity | Reference |

| Metal Complex | Ruthenium(II)-BINAP | Asymmetric Hydrogenation | Up to 97% ee | rsc.org |

| Metal Complex | Chiral Vanadyl Complex | Asymmetric Cross-Coupling | Up to 91% ee | nih.gov |

| Organocatalyst | Cinchona Alkaloid Derivative | Asymmetric Alkylation | Up to 99.7% ee | austinpublishinggroup.com |

| Organocatalyst | Diphenylprolinol TMS ether | Enantioselective Alkylation | High | mdpi.com |

Integration of Artificial Intelligence and Automation in Synthesis

The landscape of chemical synthesis is being transformed by the integration of artificial intelligence (AI), machine learning (ML), and automation. chiralpedia.comijsetpub.com These technologies are accelerating the discovery and optimization of synthetic routes for complex chiral molecules. chiralpedia.com

Predictive Modeling and Catalyst Design: AI and ML algorithms can analyze vast datasets of chemical reactions to predict outcomes, including enantioselectivity and efficiency. chiralpedia.comresearchgate.net This data-driven approach helps in the rational design of new catalysts and the optimization of reaction conditions, moving beyond traditional trial-and-error methods. chiralpedia.comacs.org

Automated Synthesis: Automated platforms are enabling the rapid execution and optimization of chemical reactions. ijsetpub.comillinois.edu When combined with AI-driven planning, these systems can autonomously design and perform multi-step syntheses of chiral compounds, significantly reducing development time. ijsetpub.comacs.org The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is one example of a collaborative effort to develop and evaluate data-driven synthesis planning programs. acs.org The integration of AI promises to make synthesis planning a more capable and intelligent tool for organic chemistry. iscientific.org

Advancements in Biocatalysis for Chiral Compound Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral compounds. nih.govnih.gov The use of enzymes offers high selectivity and efficiency under mild, environmentally friendly conditions. researchgate.netnih.gov

Engineering of Enzymes for Enhanced Selectivity and Efficiency

While naturally occurring enzymes are remarkable catalysts, they often require optimization for industrial applications. illinois.edu Protein engineering techniques, such as directed evolution and rational design, are employed to tailor enzymes with desired properties. frontiersin.orgtudelft.nl

Expanded Substrate Scope: Engineering efforts can also broaden the range of substrates an enzyme can accept, making them more versatile biocatalysts. researchgate.net For instance, Phenylacetone monooxygenase (PAMO) has been engineered to catalyze the oxidation of a wider array of ketone substrates to produce valuable esters and lactones. researchgate.net These modifications can involve mutating residues in the active site to alter substrate binding or steric crowding. frontiersin.org

Examples of Enzyme Engineering for Chiral Synthesis

| Enzyme | Engineering Goal | Result | Application | Reference |

| Ketoreductase (KRED) | Improve enantioselectivity | Selectivity increased from 63% to 99.3% ee | Synthesis of sulopenem (B8136399) intermediate | acs.org |

| Transaminase | Introduce key chiral amine | Enabled industrial production | Synthesis of sitagliptin | frontiersin.org |

| Phenylacetone monooxygenase (PAMO) | Expand substrate scope | Catalyzes oxidation of novel ketones | Production of chiral esters/lactones | researchgate.net |

| Alcohol Dehydrogenase (RasADH) | Alter cofactor specificity | Switched from NADPH to NADH | Cost reduction in redox reactions | acs.org |

Sustainable Biocatalytic Processes

Biocatalysis aligns with the principles of green chemistry by utilizing renewable catalysts (enzymes) that operate under mild conditions, often in aqueous media, thereby reducing energy consumption and waste generation. nih.govtudelft.nlopenaccessgovernment.org

Whole-Cell Biocatalysts: Using whole microbial cells can be advantageous as it eliminates the need for costly enzyme purification and can provide in-situ cofactor regeneration. nih.gov For example, the marine bacterium Glutamicibacter arilaitensis has been used for the production of benzyl (B1604629) alcohol from benzaldehyde. mdpi.com

Process Optimization: The development of sustainable biocatalytic processes also involves optimizing reaction conditions and reactor design. Immobilization of enzymes can enhance their stability and allow for reuse, improving the economic viability of the process. tudelft.nl For the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate, using an immobilized lipase (B570770) (Novozym® 435) in a solvent-free system proved effective, demonstrating the potential for scalable and green industrial manufacturing. mdpi.com

Novel Applications in High-Value Chemical Synthesis

Chiral α-hydroxy esters, including (S)-benzyl 2-hydroxy-3-methylbutanoate (B1261901), are valuable chiral building blocks. nih.gov Their utility lies in their potential to be converted into a wide range of other important molecules, particularly active pharmaceutical ingredients (APIs). chiralpedia.comnih.gov

The development of efficient synthetic methods provides access to these intermediates, which are crucial for the synthesis of complex bioactive compounds. nih.gov For example, chiral hydroxy carboxylic acids and their esters serve as precursors for many bioactive molecules. nih.gov The (S)-4-chloro-3-hydroxybutanoic acid methyl ester is a key intermediate in the synthesis of HMG-CoA reductase inhibitors. mdpi.com Similarly, chiral alcohols are building blocks for drugs like the HIV protease inhibitor Atazanavir and intermediates for penem (B1263517) and carbapenem (B1253116) antibiotics. mdpi.com As synthetic methodologies improve, (S)-benzyl 2-hydroxy-3-methylbutanoate and related compounds will likely find broader application as key intermediates in the convergent synthesis of novel, high-value pharmaceuticals and fine chemicals. nih.gov

Expanded Use as Chiral Building Blocks

This compound is recognized as a valuable chiral building block in asymmetric synthesis. bldpharm.com Chiral α-hydroxy esters are crucial intermediates in the synthesis of a wide array of pharmaceuticals and bioactive molecules. acs.orgmdpi.com The presence of both a hydroxyl and an ester group, combined with a defined stereocenter, allows for a variety of chemical transformations to build molecular complexity.

Research has demonstrated the utility of optically pure β-hydroxy esters, a closely related class of compounds, as key intermediates for synthesizing bioactive molecules such as the antidepressant fluoxetine (B1211875) and the norepinephrine (B1679862) reuptake inhibitor tomoxetine. researchgate.net This highlights the general strategic importance of chiral hydroxy esters in medicinal chemistry. The this compound scaffold can be elaborated through various synthetic routes. For instance, related structures are used to prepare complex intermediates like (2S,3R)-2-aminomethyl-3-hydroxy-butyrate, a key component in the synthesis of carbapenem antibiotics. google.com The development of new synthetic methodologies continues to broaden the scope of reactions in which these building blocks can be employed, facilitating the efficient construction of enantiomerically pure target molecules. nih.gov

Table 1: Examples of Target Molecules from Chiral Hydroxy Ester Building Blocks

| Chiral Building Block Class | Target Molecule/Intermediate | Therapeutic Area/Application |

|---|---|---|

| β-Hydroxy Esters | (S)-3-hydroxy-N-methyl-3-phenylpropanamide | Intermediate for Fluoxetine, Tomoxetine |

| α-Hydroxy Amides | AAK1 Inhibitors, BMS-270394 | Kinase Inhibition, RARγ-Agonist |

| β-Hydroxy α-Amino Acids | syn-Aryl β-hydroxy α-amino acids | Important Drug Candidates |

Exploration in New Material Science Fields

Emerging research indicates a potential for chiral hydroxy esters and their derivatives in material science. While direct applications of this compound are still in early stages of exploration, related compounds have shown promise. A notable area is the development of biodegradable and optically active polymers. For example, D-α-Hydroxyisovaleric acid, the parent acid of the enantiomer of the title compound, can be used to prepare isotactic poly(D-2-hydroxy-3-methylbutanoic acid), a type of biodegradable polymer. chemicalbook.com This suggests that polymers derived from (S)-2-hydroxy-3-methylbutanoic acid could be synthesized, potentially offering materials with unique physical properties and predictable degradation profiles dictated by their stereochemistry.

Furthermore, compounds with similar structural motifs, such as (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester, are employed in the production of specialty chemicals and materials where specific properties are required. smolecule.com The incorporation of chiral units like this compound into larger molecular architectures could lead to the development of novel liquid crystals, chiral polymers, or functional materials where stereochemistry plays a critical role in determining bulk properties.

Challenges and Opportunities in Stereochemical Control

The synthesis of enantiomerically pure compounds like this compound is a central challenge in organic chemistry. Controlling the three-dimensional arrangement of atoms is critical, as different stereoisomers can have vastly different biological activities. The primary challenge lies in developing synthetic methods that are highly stereoselective, avoiding the formation of unwanted stereoisomers or racemic mixtures. beilstein-journals.org

A fundamental difficulty is overcoming the energetic similarity of pathways leading to different stereoisomers. For instance, reactions proceeding through an S_N_1 mechanism tend to produce racemic products, eroding stereochemical integrity, whereas an S_N_2 mechanism leads to inversion of configuration. beilstein-journals.org Achieving high selectivity often requires carefully designed catalysts and reaction conditions that favor one pathway significantly over others. In some cases, even advanced methods like Sharpless asymmetric dihydroxylation may yield products with only moderate enantiomeric excess (ee). researchgate.net

Despite these challenges, significant opportunities have emerged from the development of advanced catalytic systems that provide precise stereochemical control. These modern techniques represent a paradigm shift in asymmetric synthesis.

Key Opportunities in Stereocontrol:

Asymmetric Hydrogenation: The use of chiral catalysts, such as Iridium-based complexes, in dynamic kinetic resolution allows for the highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives with excellent diastereoselectivities (>99/1 dr) and enantioselectivities (up to >99% ee). rsc.org

Non-Enzymatic Kinetic Resolution: Planar-chiral catalysts derived from 4-(dimethylamino)pyridine (DMAP) have been successfully used for the kinetic resolution of racemic β-hydroxy esters, achieving high selectivity factors (up to s = 107) and yielding products with up to 99% ee. researchgate.net

Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs), offer remarkable stereoselectivity under mild conditions. ADHs have been employed for the asymmetric synthesis of complex aminohydroxy esters, achieving high enantiomeric (99% ee) and diastereomeric (98.5% de) excess. researchgate.net

Organocatalysis and Photoredox Catalysis: Metal-free approaches are gaining prominence as sustainable alternatives. A dual photoredox- and titanocene-catalyzed method has been developed for accessing α-vinyl-β-hydroxy esters. core.ac.uk Similarly, visible-light-driven organocatalytic strategies can produce chiral α-hydroxy amides from α-ketoacylsilanes with good functional group tolerance and high enantioselectivity. acs.org

These cutting-edge methods provide chemists with a powerful toolkit to overcome the challenges of stereocontrol, enabling the efficient and selective synthesis of this compound and other valuable chiral molecules.

Table 2: Comparison of Modern Catalytic Methods for Chiral Hydroxy Ester Synthesis

| Method | Catalyst Type | Substrate Class | Achieved Selectivity |

|---|---|---|---|

| Asymmetric Hydrogenation | Ir/f-phamidol complex | α-Dibenzylamino β-ketoesters | >99/1 dr, >99% ee |

| Kinetic Resolution | Planar-chiral DMAP derivative | Racemic β-hydroxy esters | up to s = 107, up to 99% ee |

| Biocatalysis | Alcohol Dehydrogenase (bgADH2) | N-Boc-2-amino-3-keto-butyrate | 99% ee, 98.5% de |

| Organocatalysis | Chiral Amine (C8) | α-Ketoacylsilanes | up to 91% ee |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.